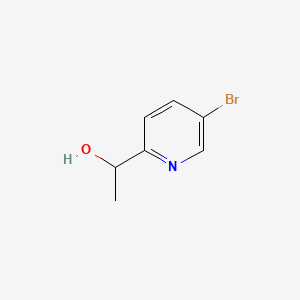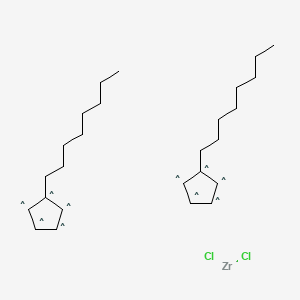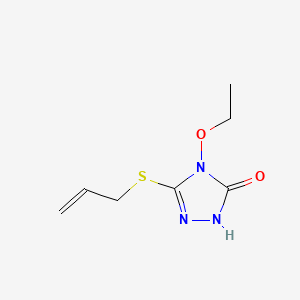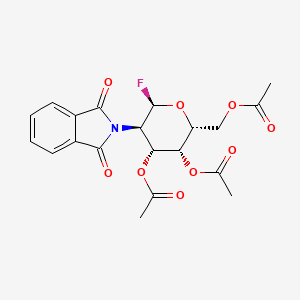
1-(5-Bromopyridin-2-yl)ethanol
Overview
Description
1-(5-Bromopyridin-2-yl)ethanol is a chemical compound with the CAS Number: 159533-68-3. Its molecular weight is 202.05 and its molecular formula is C7H8BrNO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 1-(5-Bromopyridin-2-yl)ethanol involves a reaction in tetrahydrofuran and toluene at 0℃ under an inert atmosphere . The yield of this reaction is reported to be 95% .Molecular Structure Analysis
The InChI code for 1-(5-Bromopyridin-2-yl)ethanol is 1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-(5-Bromopyridin-2-yl)ethanol has a density of 1.5±0.1 g/cm3 . Its exact mass is 198.963272 . The compound is soluble, with a solubility of 1.41 mg/ml . It has a lipophilicity log Po/w (iLOGP) of 1.95 .Scientific Research Applications
Formation of Pyridylcarbene Intermediates : 1-(5-Bromopyridin-2-yl)ethanol is involved in the formation of pyridylcarbene intermediates. It is produced during the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure, which leads to various bromopyridine derivatives through carbene stabilization (Abarca, Ballesteros, & Blanco, 2006).
Enantioselective Acylation Studies : This compound is used in enantioselective acylation studies, particularly in the chemoenzymatic synthesis of furan-based alcohols. This involves lipase-catalyzed asymmetric acylation and has implications for the synthesis of enantiomerically pure compounds (Hara et al., 2013).
Nanofiltration in Pharmaceutical Applications : 1-(5-Bromopyridin-2-yl)ethanol is studied in the context of nanofiltration for the recovery of high-value pharmaceutical compounds from waste ethanol. This process is significant for closing the production cycle in pharmaceutical manufacturing (Martínez et al., 2012).
Electron-Attracting Properties in Chemical Reactions : The compound is involved in studies exploring the electron-releasing power of nitrogen atoms in various molecular structures. This research is essential for understanding the reactivity and stability of different chemical compounds (Barlin, 1967).
Lipase Catalyzed Transesterifications : It is used in studies focusing on the resolution of racemates of pyridinyl-ethanols, including 1-(5-Bromopyridin-2-yl)ethanol, using lipase catalyzed transesterifications. This is significant for the synthesis of enantiomerically pure alcohols (Orrenius et al., 1994).
Crystal Structure Studies in Metal-Organic Frameworks : The compound is involved in the study of heteroligand Cu(II) complexes with 2-halogenopyridines. This research is critical for understanding the crystal structures and non-covalent interactions in metal-organic frameworks (Adonin, Novikov, Smirnova, Tushakova, & Fedin, 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655089 | |
| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)ethanol | |
CAS RN |
159533-68-3 | |
| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)




![3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)